molecular formula C5H5N5O B1496540 5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine CAS No. 41535-76-6

5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine

Cat. No.: B1496540
CAS No.: 41535-76-6
M. Wt: 151.13 g/mol
InChI Key: QVHADJVGHYLOOF-UHFFFAOYSA-N
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Description

5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C5H5N5O and a molecular weight of 151.13 . It is used in proteomics research .


Synthesis Analysis

Pyrimidines, including this compound, can be synthesized through various methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure also includes an amino group and an oxo group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.13 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

5-amino-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-8-2-1-7-10-3(2)4(11)9-5/h1H,(H,7,10)(H3,6,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHADJVGHYLOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472613
Record name 5-Amino-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41535-76-6
Record name 5-Amino-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine
Reactant of Route 3
5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine
Reactant of Route 4
5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine
Reactant of Route 5
5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine
Reactant of Route 6
5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine

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